molecular formula C21H22N4O6S2 B6485999 2,4-diethyl 3-methyl-5-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate CAS No. 896343-19-4

2,4-diethyl 3-methyl-5-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate

Cat. No.: B6485999
CAS No.: 896343-19-4
M. Wt: 490.6 g/mol
InChI Key: BHQVLUKIEPFCJX-UHFFFAOYSA-N
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Description

This compound features a thiophene-2,4-dicarboxylate backbone substituted with a methyl group at position 3 and a sulfanyl acetamido linker at position 3. The diethyl ester groups enhance solubility in organic solvents, while the sulfanyl group may influence redox properties or metal coordination . Its structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or protease modulator, though direct pharmacological data are absent in the provided evidence.

Properties

IUPAC Name

diethyl 3-methyl-5-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6S2/c1-5-30-18(27)14-12(4)15(19(28)31-6-2)33-17(14)22-13(26)10-32-20-23-16-11(3)8-7-9-25(16)21(29)24-20/h7-9H,5-6,10H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQVLUKIEPFCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC(=O)N3C=CC=C(C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene Dicarboxylate Cores

  • Compound A: Diethyl 3-methyl-5-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate (CAS: 850915-22-9) Key Differences: Replaces the pyrido[1,2-a][1,3,5]triazin group with a phenyl-substituted thieno[3,2-d]pyrimidin-4-one. Implications: The phenyl group may enhance lipophilicity, while the thienopyrimidine core could alter binding affinity compared to the pyridotriazin system .
  • Compound B: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Key Differences: Features an imidazo[1,2-a]pyridine core instead of thiophene, with cyano and nitro groups. The imidazo-pyridine system may confer distinct pharmacokinetic properties .

Analogues with Sulfanyl Acetamido Linkers

  • Compound C: 2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide Key Differences: Uses a triazole-thioether linker instead of thiophene. The dimethylamino group improves water solubility. Implications: Triazole rings are known for hydrogen-bonding capabilities, which may enhance target engagement in biological systems .

Table 1: Comparative Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Purity (%) Key Functional Groups
Target Compound ~550 (estimated) N/A N/A Pyridotriazin, thiophene, diethyl ester
Compound A 643.71 N/A N/A Thienopyrimidine, phenyl, diethyl ester
Compound B 532.54 243–245 51 Imidazopyridine, nitro, cyano
Compound C 477.33 N/A N/A Triazole, bromophenyl, dimethylamino

Functional Group Impact on Properties

  • Electron-Withdrawing Groups (EWGs): The nitro group in Compound B increases reactivity but may reduce metabolic stability.
  • Steric Effects : The phenethyl group in Compound B introduces steric hindrance, possibly reducing binding pocket accessibility compared to the smaller methyl group in the target compound .

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